molecular formula C15H15NO4S B8614948 N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide

N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide

Cat. No.: B8614948
M. Wt: 305.4 g/mol
InChI Key: XSCUZZDKHBRJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is an organic compound with the molecular formula C15H15NO3S It is characterized by the presence of a methoxybenzoyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxybenzoyl group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Used in similar synthetic applications but lacks the sulfonamide group.

    4-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the sulfonamide.

    4-Methoxybenzaldehyde: Contains an aldehyde group instead of the sulfonamide.

Uniqueness

N-[4-(4-methoxybenzoyl)phenyl]Methanesulfonamide is unique due to the presence of both the methoxybenzoyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[4-(4-methoxybenzoyl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-20-14-9-5-12(6-10-14)15(17)11-3-7-13(8-4-11)16-21(2,18)19/h3-10,16H,1-2H3

InChI Key

XSCUZZDKHBRJOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.15 mL, 1.94 mmol) was slowly added to an ice-cooled solution of (4-amino-phenyl)-(4-methoxy-phenyl)-methanone (178) (0.4 g, 1.76 mmol) and pyridine (0.16 mL, 1.94 mmol) in dry dichloromethane (5 mL). The reaction mixture was stirred at room temperature for 20 h then diluted with EtOAc and water. The layers were separated and the aqueous layer was extracted with EtOAc. The organic extracts were combined, washed with brine, dried over Na2SO4, filtered and concentrated to give 0.5 g (93%) of compound 179 as a solid. 1H NMR (400 MHz, DMSO-d6): δ 3.11 (s, 3H), 3.84 (s, 3H), 7.06 (d, J=8.8 Hz, 2H), 7.30 (d, J=8.6 Hz, 2H), 7.68-7.72 (m, 4H), 10.31 (s, 1H).
Quantity
0.15 mL
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reactant
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ice
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0 (± 1) mol
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0.4 g
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0.16 mL
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5 mL
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0 (± 1) mol
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Yield
93%

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